Androst-5-ene-3beta,17beta-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16895-59-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
QADHLRWLCPCEKT-KYQPOWKGSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Synonyms |
(3α,17β)-Androst-5-ene-3,17-diol; 3α,17β-Androst-5-enediol; 3α,17β-Dihydroxyandrost-5-ene; Androst-5-enediol; Androstenediol; Hermaphrodiol; NSC 12163; Δ5-Androstene-3α,17β-diol; Δ5-Androstenediol |
Origin of Product |
United States |
Methodological & Application
Quantification of Androst-5-ene-3beta,17beta-diol in Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
Introduction
Androst-5-ene-3beta,17beta-diol (A5-diol), an endogenous steroid hormone, is a key intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA).[1] Its quantification in plasma is crucial for understanding various physiological and pathological conditions, including androgen biosynthesis and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific measurement of steroids like A5-diol in biological matrices, overcoming the limitations of traditional immunoassays.[2][3] This document provides a detailed protocol for the quantification of A5-diol in human plasma using LC-MS/MS, intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes stable isotope dilution LC-MS/MS for the accurate quantification of this compound. Plasma samples are prepared using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. The extracted samples are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard (IS) compensates for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
This compound standard
-
This compound-d4 (or other suitable isotopic variant) as internal standard
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Methyl tert-butyl ether (MTBE) for LLE
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma (drug-free) for calibration standards and quality controls
-
Phosphate-buffered saline (PBS)
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of A5-diol and its deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in a 50:50 methanol/water mixture.
-
Calibration Standards: Spike appropriate volumes of the A5-diol working solutions into drug-free human plasma to create a calibration curve with a minimum of six non-zero concentration points.
-
Quality Controls (QC): Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation
Two common methods for sample preparation are liquid-liquid extraction and solid-phase extraction.
Method A: Liquid-Liquid Extraction (LLE) [2][4]
-
Pipette 200 µL of plasma sample, calibrator, or QC into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol/water with 0.1% formic acid).
Method B: Solid-Phase Extraction (SPE) [5][6]
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimize for specific instrument |
| Declustering Potential (DP) | Optimize for specific instrument |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [To be optimized] | [To be optimized] |
| This compound-d4 (IS) | [To be optimized] | [To be optimized] |
Note: The exact m/z values for precursor and product ions should be determined by infusing the pure standards into the mass spectrometer.
Data Presentation
Table 2: Quantitative Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 2000 pg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [3] |
| Intra-day Precision (%CV) | < 10% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (% Bias) | Within ±15% | [2] |
| Recovery | 85 - 95% | [2] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Androstenediol | C19H30O2 | CID 10634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. A UPLC-MS/MS method for quantification of 5α-androst-3β,5,6β-triol in human plasma: development, validation and its application in clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androst-5-ene-3beta,17beta-diol Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of Androst-5-ene-3beta,17beta-diol (also known as androstenediol or Adiol). Androstenediol is an endogenous steroid hormone that serves as a precursor to testosterone and has been shown to possess weak androgenic and estrogenic activities.[1][2] The following protocols are essential for researchers investigating the effects of androstenediol on cell proliferation, apoptosis, and its interaction with the androgen receptor.
Signaling Pathway of this compound
This compound can exert its biological effects through multiple mechanisms. It can be metabolized to more potent androgens like testosterone and dihydrotestosterone (DHT), which then activate the androgen receptor (AR). Additionally, androstenediol itself can directly bind to and activate the androgen receptor, as well as the estrogen receptor (ER), leading to the modulation of target gene expression and subsequent cellular responses.[3][4]
Figure 1: Simplified signaling pathway of this compound.
Experimental Workflow for Cell-Based Assays
The general workflow for the cell-based assays described in these notes involves cell preparation, treatment with this compound, and subsequent measurement of the desired cellular endpoint.
Figure 2: Generalized experimental workflow for cell-based assays.
I. Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines, such as the androgen-sensitive prostate cancer cell line LNCaP. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
Materials:
-
LNCaP cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Charcoal-stripped FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
For the experiment, switch to a medium containing 10% charcoal-stripped FBS for 24-48 hours to reduce the influence of endogenous steroids.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium with charcoal-stripped FBS.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the EC50 or IC50 value.
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[6][7][8]
Materials:
-
Prostate cancer cells (e.g., PC-3 or DU145)
-
Appropriate cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
III. Androgen Receptor (AR) Competitive Binding Assay
This protocol is a competitive radioligand binding assay to determine the affinity of this compound for the androgen receptor. The assay measures the ability of the unlabeled test compound (androstenediol) to compete with a radiolabeled androgen ([3H]-DHT or [3H]-R1881) for binding to the AR.[9][10][11][12]
Materials:
-
Source of Androgen Receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone or [3H]-R1881)
-
Unlabeled this compound
-
Unlabeled DHT or R1881 (for determining non-specific binding)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, DTT)
-
Hydroxyapatite (HAP) slurry or other separation method
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of the radiolabeled ligand and determine its specific activity.
-
Prepare serial dilutions of unlabeled this compound and the reference compound (unlabeled DHT or R1881).
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either unlabeled this compound or the reference compound.
-
Include tubes for total binding (radiolabeled ligand + AR) and non-specific binding (radiolabeled ligand + AR + a high concentration of unlabeled reference compound).
-
Incubate the tubes at 4°C for 18-24 hours.[9]
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube to adsorb the AR-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant containing the free ligand.
-
Wash the HAP pellet with cold assay buffer and centrifuge again. Repeat the wash step.
-
-
Measurement of Radioactivity:
-
Resuspend the final HAP pellet in scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
IV. Luciferase Reporter Gene Assay
This assay is used to determine the functional androgenic or anti-androgenic activity of this compound. It utilizes a cell line (e.g., PC-3 or HEK-293) that is co-transfected with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).[13][14][15][16]
Materials:
-
PC-3 cells (or other suitable AR-negative cell line)
-
Androgen Receptor (AR) expression plasmid
-
Luciferase reporter plasmid with an androgen-responsive element (ARE)
-
Transfection reagent
-
Cell culture medium (phenol red-free) with charcoal-stripped FBS
-
This compound
-
DHT or R1881 (as a positive control)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed PC-3 cells in 24- or 48-well plates in phenol red-free medium with charcoal-stripped FBS.
-
Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A co-transfected control plasmid (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (DHT or R1881), and a vehicle control.
-
To test for anti-androgenic activity, co-treat the cells with a fixed concentration of an AR agonist (e.g., DHT) and varying concentrations of this compound.
-
Incubate the cells for another 24 hours.[13]
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the Luciferase Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate to the lysate and immediately measure the luminescence using a luminometer.
-
If a dual-luciferase system is used, follow the manufacturer's protocol to measure both firefly and Renilla luciferase activity.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot the fold induction against the log concentration of this compound to determine the EC50 value for agonistic activity.
-
For antagonistic activity, plot the percentage of inhibition of the agonist-induced luciferase activity against the log concentration of this compound to determine the IC50 value.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds in various cell-based assays.
Table 1: Cell Proliferation and Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 5α-androstane-3α,17β-diol derivative (RM-133) | LNCaP | Proliferation | IC50 | 2.0 µM | [17] |
| 5α-androstane-3α,17β-diol derivative (RM-133) | MCF-7 | Proliferation | IC50 | 0.1 µM | [17] |
| 5α-androstane-3α,17β-diol derivative (RM-133) | T-47D | Proliferation | IC50 | 0.1 µM | [17] |
| Androst-5-ene-3β,17β-diol | St-T1b | Proliferation | Ki67 expression | Increased | [18] |
Table 2: Receptor Binding Affinity Data
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Androst-5-ene-3β,17β-diol | Androgen Receptor | Competitive Binding | Relative Binding Affinity (vs. DHT) | Lower than DHT | [3] |
| Androst-5-ene-3β,17β-diol | Estrogen Receptor α | Competitive Binding | Relative Binding Affinity (vs. Estradiol) | ~6% | [2] |
| Androst-5-ene-3β,17β-diol | Estrogen Receptor β | Competitive Binding | Relative Binding Affinity (vs. Estradiol) | ~17% | [2] |
| Androstenedione | Androgen Receptor | Competitive Binding | Kd | 648 ± 21 nM | [19] |
Table 3: Reporter Gene Assay Data
| Compound | Cell Line | Reporter System | Endpoint | Value | Reference |
| Dihydrotestosterone (DHT) | PC3/AR | PSA-luciferase | Agonist Activity | Concentration-dependent increase (10 fM - 1 nM) | [13] |
| Dihydrotestosterone (DHT) | U2-OS | ARE-luciferase | EC50 | 0.13 ± 0.02 nM | [15] |
References
- 1. Androstenedione - Wikipedia [en.wikipedia.org]
- 2. Androstenediol - Wikipedia [en.wikipedia.org]
- 3. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical synthesis, cytotoxicity, selectivity and bioavailability of 5α-androstane-3α,17β-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of androst-5-ene-3β,17β-diol (androstenediol) in cell proliferation in endometrium of women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Androst-5-ene-3beta,17beta-diol ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androst-5-ene-3beta,17beta-diol (also known as Androstenediol or A5-diol) is a C19 steroid hormone that serves as a crucial intermediate in the biosynthesis of testosterone and estrogens from dehydroepiandrosterone (DHEA).[1] Produced in the adrenal glands and gonads, it is a direct metabolite of DHEA, one of the most abundant circulating steroid hormones.[1] Androstenediol itself exhibits both weak androgenic and estrogenic properties, and due to its relatively high circulating concentrations, it is thought to contribute significantly to the body's overall estrogenic activity.[1] The quantification of this compound is vital for research in endocrinology, reproductive medicine, and the study of various hormonal disorders. This document provides detailed protocols for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of this compound in biological samples.
Principle of the Assay
This ELISA kit is based on the principle of competitive binding. The target antigen, this compound, in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase - HRP) for a limited number of binding sites on a specific antibody coated on the microplate wells.
During the incubation period, the this compound present in the standards or samples binds to the antibody. The unbound components are removed by washing. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density (OD) of the samples to a standard curve. This competitive ELISA format is particularly well-suited for the detection of small molecules like steroid hormones.[1][2][3]
Materials and Reagents
-
Microtiter Plate: 96-well plate pre-coated with a specific antibody to this compound.
-
This compound Standards: Lyophilized standards of known concentrations.
-
This compound-HRP Conjugate: Concentrated solution.
-
Assay Buffer: For dilution of standards and conjugate.
-
Wash Buffer Concentrate (10X): To be diluted before use.
-
TMB Substrate: Tetramethylbenzidine solution.
-
Stop Solution: Acidic solution to stop the enzymatic reaction.
-
Plate Sealer: For covering the microtiter plate during incubation.
-
Distilled or Deionized Water
-
Precision Pipettes and Tips
-
Microplate Reader capable of measuring absorbance at 450 nm.
-
Plate Shaker (optional, for gentle mixing).
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
This compound Standards: Reconstitute the lyophilized standards with the volume of Assay Buffer specified in the kit manual. Allow to dissolve completely and mix gently. Prepare serial dilutions to generate a standard curve.
-
This compound-HRP Conjugate: Dilute the concentrated conjugate with Assay Buffer to the working concentration as indicated in the kit manual. Prepare this solution fresh before use.
-
Wash Buffer (1X): Dilute the 10X Wash Buffer Concentrate with distilled or deionized water. For example, add 50 mL of 10X concentrate to 450 mL of water to make 500 mL of 1X Wash Buffer.
Sample Preparation
-
Serum: Collect blood and allow it to clot. Centrifuge to separate the serum. Samples can be stored at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate the plasma. Store as described for serum.
-
Other Biological Fluids: Follow appropriate protocols for collection and clarification.
Assay Procedure
-
Secure the desired number of antibody-coated wells in the plate holder.
-
Add 50 µL of standards, controls, and samples into the appropriate wells in duplicate.
-
Add 100 µL of the diluted this compound-HRP conjugate to each well.
-
Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the wells three to five times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the determined concentration by the dilution factor if the samples were diluted.
Validation Data
The following tables summarize the expected performance characteristics of a typical this compound ELISA kit.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, other biological fluids |
| Sensitivity | 0.23 ng/mL[4] |
| Assay Range | 0.625 - 40 ng/mL[4] |
| Assay Time | 2.5 hours |
Table 2: Assay Precision
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| Typical Value | < 10%[1] | < 12%[1] |
Table 3: Recovery
| Sample Type | Average Recovery (%) |
| Serum | 91%[1] |
| EDTA Plasma | 90%[1] |
| Heparin Plasma | 84%[1] |
Table 4: Cross-Reactivity
Cross-reactivity with other structurally related steroids should be determined to ensure the specificity of the assay. The following is an example based on a similar steroid, androstenedione.
| Compound | Cross-Reactivity (%) |
| Androstenedione | 100 |
| DHEA | 1.8 |
| Testosterone | 0.2 |
| Estrone | < 0.1 |
| Estradiol | < 0.1 |
| Progesterone | < 0.1 |
| Cortisol | < 0.01 |
Visualizations
Caption: Experimental workflow for the this compound competitive ELISA.
Caption: Simplified steroid biosynthesis pathway showing the role of this compound.
References
Synthesis and Purification of Androst-5-ene-3β,17β-diol for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androst-5-ene-3β,17β-diol, also known as androstenediol, is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA).[1] It is a metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex.[1] Research into androstenediol and its derivatives is crucial for understanding various physiological processes and for the development of novel therapeutics. This document provides a detailed protocol for the chemical synthesis of Androst-5-ene-3β,17β-diol from DHEA and its subsequent purification for research purposes.
Chemical Synthesis Pathway
The primary route for the synthesis of Androst-5-ene-3β,17β-diol involves the selective reduction of the 17-keto group of dehydroepiandrosterone (DHEA). This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH4), which selectively reduces ketones in the presence of other functional groups like alkenes.
References
Troubleshooting & Optimization
Androst-5-ene-3beta,17beta-diol immunoassay cross-reactivity with other steroids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using immunoassays for the quantification of Androst-5-ene-3beta,17beta-diol.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound measurement?
Immunoassay cross-reactivity occurs when the antibodies in the assay bind to molecules other than the target analyte, in this case, this compound. This is a significant concern in steroid immunoassays because steroids are a class of molecules with very similar chemical structures.[1][2][3] If the antibody is not highly specific, it can bind to other endogenous steroids, metabolites, or structurally similar drugs present in the sample.[1][4][5] This can lead to inaccurate, often overestimated, concentrations of this compound, potentially leading to misinterpretation of experimental results.[6][7]
Q2: Which steroids are known to cross-react with this compound immunoassays?
The extent of cross-reactivity is specific to the particular antibody used in the assay. However, due to structural similarities, certain steroids are more likely to interfere. Based on a radioimmunoassay (RIA) developed for this compound, the following steroids have shown notable cross-reactivity:
| Steroid | Cross-Reactivity (%) | Source |
| Dehydroepiandrosterone (DHEA) | 24.3% | [1] |
| Pregnenolone | 2.7% | [1] |
It is crucial to consult the technical data sheet or product insert for the specific immunoassay kit you are using to obtain a comprehensive list of cross-reactants and their percentage of cross-reactivity. For example, product manuals for other steroid immunoassays, such as for 5α-Androstane-3α, 17ß-Diol Glucuronide, often provide a list of steroids with minimal cross-reactivity (e.g., <0.01%), which might include Corticosterone, Dehydroepiandrosterone, Dihydrotestosterone, Epiandrosterone, 17β-Estradiol, and Estrone.
Q3: How can I minimize the impact of cross-reactivity in my experiment?
To minimize the impact of cross-reactivity, consider the following strategies:
-
Sample Purification: Employing a sample extraction and chromatographic separation step prior to the immunoassay can help remove potentially cross-reacting steroids.[1][5]
-
Method Validation: Whenever possible, validate your immunoassay results with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for steroid analysis due to its high specificity.[7][8]
-
Consult Kit-Specific Data: Always refer to the cross-reactivity data provided by the manufacturer of your specific immunoassay kit.
-
Careful Data Interpretation: Be aware of the potential for cross-reactivity when interpreting your results, especially when measuring samples from sources known to contain high concentrations of structurally related steroids.
Q4: What are the basic principles of a competitive immunoassay for this compound?
A competitive immunoassay is a common format for measuring small molecules like steroids. The basic principle involves a competition between the unlabeled this compound in your sample and a labeled form of this compound (e.g., enzyme-linked) for a limited number of binding sites on a specific antibody. The higher the concentration of this compound in your sample, the less of the labeled steroid will be able to bind to the antibody. The signal generated by the labeled steroid is therefore inversely proportional to the concentration of the target analyte in the sample.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | Insufficient washing of microplate wells. | Increase the number of wash steps and ensure complete aspiration of wash buffer between each step. |
| Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay. | |
| Contaminated reagents or buffers. | Use fresh, properly stored reagents and prepare fresh buffers for each assay. | |
| Weak or No Signal | Incorrect reagent preparation or addition sequence. | Carefully review the kit protocol and ensure all reagents are prepared correctly and added in the specified order. |
| Expired or improperly stored reagents. | Check the expiration dates on all kit components and verify they have been stored at the recommended temperature. | |
| Insufficient incubation times or incorrect temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Poor Standard Curve | Improper dilution of standards. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh standards for each assay. |
| Pipetting errors. | Ensure accurate and consistent pipetting technique. Pre-rinse pipette tips with the reagent before dispensing. | |
| Inappropriate curve fitting model. | Use the curve fitting model recommended in the kit's manual (e.g., four-parameter logistic fit). | |
| High Variability Between Replicates (Poor Precision) | Inconsistent pipetting or washing technique. | Ensure uniform handling of all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| "Edge effects" in the microplate. | Avoid using the outermost wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation by not stacking plates. | |
| Bubbles in wells. | Inspect wells for bubbles before reading the plate and gently remove them if present. |
Experimental Protocols
General Protocol for a Competitive this compound ELISA
This is a generalized protocol and should be adapted based on the specific instructions provided with your immunoassay kit.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, assay buffer, standards, and controls, according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
2. Sample Preparation:
-
If required, perform a solvent extraction (e.g., with diethyl ether or ethyl acetate) to separate steroids from the sample matrix.
-
Evaporate the solvent and reconstitute the extract in the assay buffer provided with the kit.
3. Assay Procedure:
-
Add a specific volume of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate the plate for the time and at the temperature specified in the protocol to allow for competitive binding.
-
Wash the plate multiple times with the prepared wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The enzyme bound to the plate will convert the substrate into a colored product.
-
Stop the enzyme-substrate reaction by adding the stop solution.
-
Read the absorbance of each well at the recommended wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Principle of Competitive Immunoassay.
Caption: Troubleshooting Workflow for Unexpected Cross-Reactivity.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. 5a-Androst-1-ene-3β,17β-diol | LGC Standards [lgcstandards.com]
- 3. Showing Compound this compound (FDB023228) - FooDB [foodb.ca]
- 4. Androst-5-ene-3,17-diol, 3-acetate, (3β,17β)- [webbook.nist.gov]
- 5. PhytoBank: Showing (3beta,17alpha)-Androst-5-ene-3,17-diol (PHY0127684) [phytobank.ca]
- 6. researchgate.net [researchgate.net]
- 7. Androst-5-ene-3β,17β-diol, 2TMS derivative [webbook.nist.gov]
- 8. Androstenediol (Androst-5-en-3B,17B-diol), TMS [webbook.nist.gov]
Optimizing Androst-5-ene-3beta,17beta-diol stability in cell culture media
Welcome to the technical support center for Androst-5-ene-3beta,17beta-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound, also known as Adiol, is an endogenous steroid hormone. It is a metabolite of dehydroepiandrosterone (DHEA) and can act as a weak androgen and a potent estrogen.[1] In research, it is often studied for its effects on hormone-sensitive cells. Adiol has a high affinity for the estrogen receptor (ER) and can stimulate the proliferation of ER-positive breast cancer cells.[1][2]
Q2: I'm seeing variable or lower-than-expected activity of this compound in my cell culture experiments. What could be the cause?
Inconsistent or diminished activity of this compound can stem from its degradation in the cell culture medium. The stability of this steroid can be influenced by several factors, including:
-
Cellular Metabolism: Certain cell lines, such as MCF7 breast cancer cells, actively metabolize this compound. The primary routes of metabolism in these cells are sulfurylation to its 3-beta-sulfate and conversion to DHEA, which can then be further metabolized.[2]
-
Media Composition: Components within the cell culture medium can affect stability. For instance, the presence of serum may influence steroid availability and metabolism.
-
Storage and Handling: Improper storage of stock solutions and prepared media can lead to degradation before the experiment begins.
Q3: How can I improve the stability of this compound in my experiments?
To enhance the stability and ensure consistent activity of this compound, consider the following strategies:
-
Use Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with studies on hormone-sensitive cells. Using phenol red-free media is recommended for such experiments.
-
Optimize Serum Concentration: If your experimental design allows, consider reducing the serum concentration or using charcoal-stripped serum to minimize potential interference and enzymatic degradation from serum components.
-
Proper Storage: Prepare fresh working solutions of this compound from a concentrated stock solution stored at -20°C or -80°C. Minimize freeze-thaw cycles of the stock solution. Protect solutions from light and store at 4°C for short-term use.
-
Include Controls: Always include appropriate vehicle controls and positive controls (e.g., estradiol for estrogenic effects) in your experiments to assess the expected cellular response.
Q4: What are the known signaling pathways activated by this compound?
This compound primarily exerts its effects through the estrogen receptor (ER). Upon binding to the ER, it can initiate downstream signaling cascades. One of the key pathways that can be activated is the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare a fresh dilution from a new or properly stored stock vial. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Metabolism by Cells | Measure the concentration of this compound in the culture medium over time to determine its metabolic rate in your specific cell line. Consider a time-course experiment to find the optimal exposure time. |
| Interference from Media Components | Switch to a phenol red-free medium. If possible, use charcoal-stripped serum to remove endogenous steroids. |
| Incorrect Concentration Used | Verify the calculations for your working solution concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
Issue 2: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Step |
| Estrogenic Activity of Phenol Red | Use phenol red-free cell culture medium for all experimental conditions. |
| Presence of Endogenous Steroids in Serum | Utilize charcoal-stripped fetal bovine serum (FBS) to deplete endogenous steroid hormones. |
| Contamination of Media or Reagents | Use fresh, sterile-filtered media and reagents. Ensure aseptic techniques are followed throughout the experimental setup. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell-Free Culture Medium
This protocol provides a framework to determine the chemical stability of this compound in your specific cell culture medium, independent of cellular metabolism.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
-
LC-MS/MS or a validated ELISA kit for this compound quantification
Methodology:
-
Preparation:
-
Prepare a working solution of this compound in your chosen cell culture medium at the desired final concentration.
-
Dispense equal volumes of the steroid-containing medium into multiple sterile tubes or wells.
-
-
Incubation:
-
Place the samples in a cell culture incubator under standard conditions.
-
-
Time-Course Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The t=0 sample represents the initial concentration.
-
-
Sample Storage:
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Quantification:
-
Thaw the samples and quantify the concentration of this compound using a validated analytical method such as LC-MS/MS or ELISA.[5]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of the compound in the medium.
-
Experimental Workflow for Stability Assay
Quantitative Data Summary
| Condition | Expected Impact on Stability | Recommendation |
| Presence of Cells | Decreased stability due to cellular metabolism. | Account for metabolism in experimental design; consider shorter incubation times. |
| Presence of Serum | May decrease stability due to enzymatic activity. | Use charcoal-stripped serum or reduce serum concentration if possible. |
| Phenol Red in Media | No direct chemical degradation, but can cause confounding estrogenic effects. | Use phenol red-free media for hormone-sensitive assays. |
| Elevated Temperature (e.g., 37°C) | Potential for slow degradation over extended periods. | Prepare fresh media for long-term experiments. |
| Light Exposure | Potential for photodegradation. | Protect stock solutions and media from direct light. |
By understanding the factors that influence the stability of this compound and implementing the appropriate controls and optimization strategies, researchers can ensure more reliable and reproducible experimental outcomes.
References
- 1. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic effects of physiological concentrations of 5-androstene-3 beta, 17 beta-diol and its metabolism in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex differences in serum levels of 5α-androstane-3β, 17β-diol, and androstenediol in the young adults: A liquid chromatography–tandem mass spectrometry study | PLOS One [journals.plos.org]
Technical Support Center: Androst-5-ene-3beta,17beta-diol Signaling Pathway Analysis
This guide provides troubleshooting advice and detailed protocols for researchers studying the Androst-5-ene-3beta,17beta-diol (Adiol) signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: There are several potential reasons for a lack of cellular response to Adiol treatment:
-
Ligand Instability: Adiol can be metabolized by cells in culture. A major route of inactivation in MCF-7 cells is sulfurylation to its 3-beta-sulfate.[1] Consider the metabolic capacity of your cell line and optimize treatment duration and concentration accordingly. It may be necessary to use higher concentrations or more frequent media changes for prolonged experiments.
-
Receptor Expression: The target cells must express Androgen Receptors (AR) and/or Estrogen Receptors (ER) for a response to occur. Verify the receptor status of your cell line using Western blotting or qPCR.
-
Cell Culture Conditions: Ensure that your cell culture medium does not contain components that may interfere with steroid signaling. For example, phenol red in some media has weak estrogenic activity. It is advisable to use phenol red-free media and charcoal-stripped serum to remove endogenous steroids.
-
Incorrect Ligand Preparation: Ensure that your Adiol stock solution is prepared correctly and has not degraded. It is typically dissolved in a solvent like ethanol or DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: I am observing unexpected inhibitory effects of this compound on cell proliferation, especially in the presence of other hormones. Why is this happening?
A2: This is a known characteristic of Adiol's dual signaling capacity. In estrogen-responsive breast cancer cells (e.g., MCF-7), Adiol can inhibit estrogen-stimulated growth. This inhibitory effect is mediated through the Androgen Receptor (AR).[2][3] The presence of an antiandrogen, like hydroxyflutamide, can counteract this inhibition.[2][3] Therefore, the observed effect of Adiol can depend on the hormonal context of the experiment.
Q3: How can I differentiate between Androgen Receptor (AR) and Estrogen Receptor (ER) mediated effects of this compound in my experiments?
A3: A pharmacological approach using specific receptor antagonists is the most common method to dissect the AR- and ER-mediated effects of Adiol.
-
To block AR signaling: Use an AR antagonist such as bicalutamide or enzalutamide.
-
To block ER signaling: Use an ER antagonist (a selective estrogen receptor modulator or SERM) such as tamoxifen or fulvestrant (ICI 182,780).
By treating your cells with Adiol in the presence or absence of these specific antagonists, you can attribute the observed cellular or molecular events to either AR or ER signaling pathways. For example, if an effect of Adiol is blocked by bicalutamide, it is likely AR-mediated. Conversely, if the effect is blocked by tamoxifen, it is likely ER-mediated.
Q4: I am having trouble with my Western blots for detecting proteins in the Adiol signaling pathway. What are some common issues and solutions?
A4: Western blotting for nuclear receptors and their coactivators can be challenging. Here are some common issues and troubleshooting tips:
-
Poor Antibody Performance: The quality of the primary antibody is critical. Always use antibodies that have been validated for Western blotting. Refer to the table below for a list of validated antibodies for key proteins in this pathway.
-
Low Protein Abundance: Nuclear receptors and coactivators are often low-abundance proteins. Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of cell lysate).
-
Incorrect Sample Preparation: Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation.
-
Subcellular Localization: AR and ER translocate to the nucleus upon activation. When preparing cell lysates, you may need to use a nuclear extraction protocol to enrich for these proteins.
-
Non-specific Bands: Optimize your antibody dilutions and blocking conditions. Using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST is a common starting point for blocking.
Q5: My ChIP-qPCR results for AR or ER binding to target gene promoters are inconsistent after Adiol treatment. What could be the problem?
A5: Chromatin Immunoprecipitation (ChIP) is a complex technique with several critical steps:
-
Antibody Quality: The antibody used for immunoprecipitation must be ChIP-grade. Refer to the table below for validated ChIP antibodies.
-
Cross-linking: Inefficient or excessive cross-linking with formaldehyde can lead to poor immunoprecipitation. Optimize the cross-linking time and concentration for your specific cell type.
-
Chromatin Shearing: The size of the sheared chromatin fragments is crucial for resolution. Aim for fragments between 200 and 800 base pairs. Optimize your sonication or enzymatic digestion conditions.
-
Washing Steps: Insufficient washing can lead to high background signal, while overly stringent washing can elute your protein of interest. Follow a validated washing protocol.
-
Primer Design: Ensure your qPCR primers are specific for the target genomic region and have been validated for efficiency.
Data Presentation
Table 1: Relative Binding Affinities of this compound and Related Steroids to Estrogen and Androgen Receptors.
| Steroid | Receptor | Relative Binding Affinity (%) |
| Estradiol (E2) | ERα | 100 |
| Estradiol (E2) | ERβ | 100 |
| This compound (Adiol) | ERα | ~6 |
| This compound (Adiol) | ERβ | ~17 |
| Dihydrotestosterone (DHT) | AR | 100 |
| Testosterone | AR | ~50 |
| This compound (Adiol) | AR | Weak |
Table 2: Recommended Validated Antibodies for Key Proteins in the Adiol Signaling Pathway.
| Target Protein | Application | Species | Antibody (Clone/Catalog #) | Vendor |
| Androgen Receptor (AR) | WB, ChIP | Hu, Ms, Rt | D6F11 (XP® Rabbit mAb #5153) | Cell Signaling Technology |
| Androgen Receptor (AR) | WB, ChIP | Hu, Ms, Rt | ER179(2) (ab108341) | Abcam |
| Estrogen Receptor α (ERα) | WB, ChIP | Hu, Ms, Rt | D8H8 (XP® Rabbit mAb #8644) | Cell Signaling Technology |
| Estrogen Receptor α (ERα) | ChIP | Hu | ab3575 | Abcam |
| SRC-1/NCOA1 | WB, ChIP | Hu, Ms, Rt | 128E7 (Rabbit mAb #2191) | Cell Signaling Technology |
| SRC-1/NCOA1 | WB, IP, ChIP | Hu, Ms, Rt, Mk | 1135 (GTX70250) | GeneTex |
| CREB1 | WB, ChIP | Hu, Ms, Rt | 48H2 (Rabbit mAb #9197) | Cell Signaling Technology |
| CREB1 | WB, IP, IF | Hu, Ms, Rt | 24H4B (sc-271) | Santa Cruz Biotechnology |
Experimental Protocols
Receptor Competition Binding Assay
This protocol is used to determine the relative binding affinity of this compound for the Androgen or Estrogen Receptor.
Materials:
-
Purified recombinant AR or ER protein
-
Radiolabeled ligand (e.g., [³H]-DHT for AR, [³H]-Estradiol for ER)
-
Unlabeled competitor ligands (Adiol, DHT, Estradiol)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal solution
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor ligand (Adiol).
-
In a microcentrifuge tube, combine the assay buffer, a constant amount of purified receptor protein, and a constant amount of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled competitor ligand to the tubes. Include a control with no competitor and a control with a large excess of unlabeled ligand to determine total and non-specific binding, respectively.
-
Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Add dextran-coated charcoal to each tube to adsorb the unbound radiolabeled ligand.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the charcoal.
-
Carefully transfer the supernatant (containing the receptor-bound radiolabeled ligand) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
Co-Immunoprecipitation (Co-IP) for AR/ER and Coactivators
This protocol is used to investigate the interaction between AR or ER and coactivators like SRC-1 upon treatment with Adiol.
Materials:
-
Cell line expressing AR/ER and the coactivator of interest
-
Adiol
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
ChIP-grade antibody against AR, ER, or the coactivator
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with Adiol or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and prey proteins.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if Adiol treatment leads to the recruitment of AR or ER to the promoter regions of target genes.
Materials:
-
Cell line expressing AR or ER
-
Adiol
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication or enzymatic digestion reagents
-
ChIP-grade antibody against AR or ER
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
ChIP elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for target and control genomic regions
Procedure:
-
Culture cells and treat with Adiol or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication or enzymatic digestion to the desired fragment size.
-
Immunoprecipitate the chromatin with a ChIP-grade antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Digest the proteins with proteinase K.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers flanking the putative receptor binding sites.
Visualizations
Caption: this compound dual signaling pathway.
Caption: General experimental workflow for Adiol signaling analysis.
References
- 1. Estrogenic effects of physiological concentrations of 5-androstene-3 beta, 17 beta-diol and its metabolism in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-En-androstene-3 beta,17 beta-diol inhibits the growth of MCF-7 breast cancer cells when oestrogen receptors are blocked by oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving reproducibility in Androst-5-ene-3beta,17beta-diol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Androst-5-ene-3beta,17beta-diol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Compound Handling and Storage
Question: How should I prepare and store stock solutions of this compound?
Answer: Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions.[1]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in an organic solvent such as ethanol, DMSO, or acetonitrile.[2][3] For example, a 1.0 mg/mL solution in acetonitrile is commercially available.[3] When preparing your own stock, ensure the compound is fully dissolved by vortexing or sonication.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent evaporation and degradation.[1] Protect from direct sunlight. Under these conditions, the compound in solid form is stable for an extended period.
Question: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?
Answer: Precipitation occurs when the concentration of the organic solvent from your stock solution is too high in the final culture medium, causing the hydrophobic compound to come out of solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to maintain cell health and prevent precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium to gradually decrease the solvent concentration before adding it to your cells.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Alternative Solvents: While DMSO and ethanol are common, for certain applications, other solvents might be considered. However, always perform a vehicle control to assess the solvent's effect on your cells.[4]
Question: I'm concerned about the compound adsorbing to my plastic labware. Is this a valid concern and how can I mitigate it?
Answer: Yes, steroid hormones are known to adsorb to various laboratory materials, particularly plastics, which can significantly impact the actual concentration in your experiments.[5]
-
Material Choice: Whenever possible, use glass vials for storing stock solutions. For cell culture, be aware that a portion of the compound may adsorb to the plastic plates.[5]
-
Low-Adsorption Plastics: Consider using low-adsorption microcentrifuge tubes and plates, which are commercially available.
-
Presence of Serum: The presence of serum proteins in the culture medium can help to reduce the adsorption of steroids to plastic surfaces.[5]
-
Pre-equilibration: To obtain a more accurate final concentration, you can try pre-incubating the culture plates with a solution of the compound at the desired concentration, removing it, and then adding the fresh compound solution with your cells.
Cell-Based Assays
Question: My cells are not responding to this compound as expected. What could be the reason?
Answer: Several factors can contribute to a lack of cellular response.
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged too many times, which can lead to phenotypic drift and loss of receptor expression.
-
Receptor Expression: Verify that your chosen cell line expresses the relevant receptors (Androgen Receptor, Estrogen Receptor α, and/or Estrogen Receptor β). This compound can signal through both androgen and estrogen receptors.[6][7]
-
Metabolism of the Compound: Some cell lines can metabolize this compound into other active or inactive steroids.[8][9] For example, it can be converted to testosterone. This metabolic activity can vary between cell lines and even with the growth phase of the cells.[8]
-
Culture Conditions: Ensure your cell culture conditions (media, serum, CO2, temperature) are optimal for the specific cell line. The presence of hormones in fetal bovine serum (FBS) can interfere with your experiments. Using charcoal-stripped serum is highly recommended to remove endogenous steroids.
Question: I am seeing conflicting effects of this compound on cell proliferation (sometimes stimulation, sometimes inhibition). Why is this happening?
Answer: this compound exhibits a dual signaling capacity, acting through both androgen and estrogen receptors, which can lead to different cellular outcomes depending on the experimental context.[6][10]
-
Receptor Context: The relative expression levels of Androgen Receptor (AR), Estrogen Receptor α (ERα), and Estrogen Receptor β (ERβ) in your cell line will significantly influence the response. For example, in some breast cancer cells, it stimulates growth via estrogen receptors but inhibits estrogen-stimulated growth via androgen receptors.[6][10]
-
Presence of Other Hormones: The presence of other hormones or antihormones can alter the effect of this compound. For instance, in the presence of estradiol, it can inhibit MCF-7 cell growth.[6]
-
Concentration-Dependent Effects: The observed effect can be concentration-dependent, with different signaling pathways being activated at different concentrations.
Analytical Measurements
Question: I am having trouble detecting this compound in my samples. What can I do to improve sensitivity?
Answer: Low levels of steroids can be challenging to detect.
-
Sample Preparation: Optimize your extraction method to ensure efficient recovery of the compound from your sample matrix (e.g., cell lysate, media). Liquid-liquid extraction or solid-phase extraction (SPE) are common methods.
-
Analytical Technique: For high sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for steroid analysis. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique.
-
Derivatization: For GC-MS analysis, derivatization of the hydroxyl groups to form trimethylsilyl (TMS) ethers can improve volatility and chromatographic properties.
Data Summary Tables
Table 1: Receptor Binding Affinity of this compound
| Receptor | Relative Binding Affinity (Estradiol = 100%) | Reference |
| Estrogen Receptor α (ERα) | ~6% | [11] |
| Estrogen Receptor β (ERβ) | ~17% | [11] |
Table 2: Proliferative Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Receptor Profile | Observed Effect | Reference |
| MCF-7 | Breast Cancer | ERα+, AR+ | Stimulates growth via ER, inhibits estradiol-stimulated growth via AR. | [6] |
| LNCaP | Prostate Cancer | AR+ (mutated) | Can activate AR transcriptional activity. | [12][13] |
| DU145 | Prostate Cancer | AR- | Can induce androgenic activity when co-transfected with AR. | [12][13] |
| PC-3 | Prostate Cancer | AR- | Can induce androgenic activity when co-transfected with AR. | [12] |
Detailed Experimental Protocols
1. Cell Proliferation Assay (MTT)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, LNCaP)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% charcoal-stripped FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)[14]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]
-
2. Whole-Cell Radioligand Binding Assay
This protocol provides a general framework for a whole-cell radioligand binding assay to determine the affinity of this compound for a specific receptor.
Materials:
-
Cells expressing the receptor of interest (e.g., AR or ER)
-
Radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DHT for AR, [³H]-Estradiol for ER)
-
Unlabeled this compound
-
Binding buffer (e.g., serum-free medium or PBS with 0.1% BSA)
-
Wash buffer (ice-cold PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding:
-
Seed cells into multi-well plates and grow to near confluency.
-
-
Assay Setup:
-
On the day of the assay, wash the cells gently with binding buffer.
-
Prepare assay tubes with a fixed concentration of the radiolabeled ligand.
-
For competition binding, add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
For total binding, add only the radiolabeled ligand.
-
-
Incubation:
-
Add the cell suspension or medium containing the ligands to the wells.
-
Incubate at an appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the binding by rapidly washing the cells with ice-cold wash buffer to remove unbound radioligand. This can be done by vacuum filtration onto glass fiber filters or by aspirating the medium and washing the adherent cells.[17]
-
-
Quantification:
-
Lyse the cells or place the filters in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of the unlabeled competitor to determine the IC50, from which the Ki (inhibition constant) can be calculated.
-
Visualizations
Caption: Signaling pathways of this compound.
References
- 1. (3Beta,17Beta)-Androst-5-Ene-3,17-Diol: Uses, Benefits, Safety, Supplier & Price in China | Expert Guide 2024 [nj-finechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3Beta,17Beta-Androst-5-enediol (1.0mg/ml in Acetonitrile) [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-En-androstene-3 beta,17 beta-diol inhibits the growth of MCF-7 breast cancer cells when oestrogen receptors are blocked by oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship between growth and androstenedione metabolism in four cell lines of human breast carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.wpi.edu [digital.wpi.edu]
- 10. researchgate.net [researchgate.net]
- 11. Androstenediol - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. goldbio.com [goldbio.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Challenges in the clinical translation of Androst-5-ene-3beta,17beta-diol research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androst-5-ene-3beta,17beta-diol (AED).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the anti-inflammatory or neuroprotective effects of AED observed in my human cell lines weaker than those reported in rodent models?
A: This is a critical challenge in AED research, primarily due to significant species-specific differences in metabolism.[1]
-
Rodent Metabolism: Hepatocytes from rats, for example, convert AED into a variety of highly oxidized metabolites.[1] Accumulating evidence suggests that these oxidized downstream metabolites may be responsible for the potent anti-inflammatory effects seen in rodent studies.[1]
-
Human & Primate Metabolism: In contrast, human and monkey hepatocytes metabolize AED into far less hydrophilic forms, predominantly conjugates of AED and DHEA.[1] The virtual absence of the highly oxidized, active metabolites in humans is a leading hypothesis for the failure of exogenous DHEA and AED to produce the same potent pharmacological effects seen in preclinical rodent models.[1]
Troubleshooting Steps:
-
Metabolite Analysis: Use LC-MS/MS to analyze the supernatant from your cell cultures. Quantify the levels of parent AED and screen for known oxidized metabolites to confirm if your cell model is capable of the necessary biotransformation.
-
Consider Active Metabolites: If your research goals align, consider testing known downstream metabolites of AED, such as Androst-5-ene-3β,7β,17β-triol (βAET), which may exhibit more potent effects.[2]
-
Cross-Species Confirmation: If possible, replicate key experiments in both rodent and human cell lines to directly compare metabolic profiles and functional outcomes.
Q2: My in vivo experiments show rapid clearance and low bioavailability of AED. How can this be addressed?
A: Rapid metabolism and clearance are well-documented pharmacokinetic challenges for AED and its parent compound, DHEA.[2][3]
-
Rapid Clearance: Clinical trials have shown that plasma concentrations of AED and its analogs can decline below the limit of detection within a few hours of administration.[2]
-
Extensive Metabolism: AED is rapidly metabolized, primarily through conjugation (glucuronidation and sulfation) in humans, which facilitates rapid excretion.[1]
-
Low Oral Bioavailability: Like other natural androstenes, AED has low oral bioavailability.[3][4]
Troubleshooting & Strategy:
-
Formulation Strategies: Explore alternative formulations to improve bioavailability, such as encapsulation in nanoparticles, use of penetration enhancers for transdermal delivery, or development of pro-drugs.
-
Structural Analogs: For drug development, consider synthetic analogs designed to be resistant to metabolic inactivation. A key strategy is 17α-ethynylation, which prevents oxidation at the 17β-hydroxyl position and significantly improves oral bioavailability, as demonstrated with the βAET analog HE3286.[3]
-
Dosing Regimen: In preclinical models, consider continuous infusion via osmotic pumps to maintain stable plasma concentrations, or more frequent dosing schedules.
Q3: AED is described as a weak androgen. What is the primary mechanism for its neuroprotective and anti-inflammatory effects?
A: While AED is a weak androgen, its primary signaling mechanism for these effects is not through the androgen receptor (AR). Instead, it acts as a potent agonist of the Estrogen Receptor Beta (ERβ).[5][6][7]
-
ERβ Agonism: AED binds to and activates ERβ, which is highly expressed in the central nervous system and immune cells.[5][6][7]
-
Neuroinflammation Modulation: In models of Parkinson's disease, AED's activation of ERβ has been shown to suppress neuroinflammation by down-regulating the NF-κB (nuclear factor-kappa B) signaling pathway.[5]
-
Anti-proliferative/Pro-Apoptotic Effects: In certain cancer cell lines, AED's effects are mediated through ERs, where it can stimulate growth in the absence of estradiol but inhibit growth in its presence.[8]
Q4: I am observing unexpected estrogenic effects in my experiments. Is this normal?
A: Yes, this is expected. AED possesses potent estrogenic activity, primarily through its interaction with estrogen receptors.[6][8]
-
Receptor Affinity: AED binds to both ERα and ERβ. While its affinity is lower than estradiol, it circulates at much higher physiological concentrations, suggesting it plays a significant role as an endogenous estrogen.[6][8]
-
Cell Proliferation: In ER-positive breast cancer cell lines (e.g., ZR-75-1, T-47D), AED has been shown to stimulate cell proliferation, an effect that can be blocked by estrogen receptor antagonists like tamoxifen.[8]
-
Dual AR/ER Action: Interestingly, while AED stimulates growth via ERs, it can inhibit growth via ARs, showcasing a complex signaling profile.[8]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of AED Analogs in Humans
| Compound | Administration Route | Dose | Terminal Half-life (T½) | Key Observation | Reference |
| βAET¹ | Transmucosal / Subcutaneous | 100 mg | ~ Few hours | Rapidly cleared; plasma concentrations often below limit of quantification. | [2] |
| HE3286² | Oral | 10 mg/day | 8.2 hrs (males), 5.4 hrs (females) | 17α-ethynylation significantly improves oral bioavailability and half-life. | [3] |
| ¹ Androst-5-ene-3β,7β,17β-triol, a metabolite of AED. | |||||
| ² 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic analog of βAET. |
Table 2: Receptor Binding Affinity of AED and Related Steroids
| Steroid | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | EC₅₀ (nM) (Transactivation Assay) | Reference |
| Androst-5-ene-3β,17β-diol (AED) | ERα | ~6% | 2969 (AR) | [4][6] |
| ERβ | ~17% | - | [6] | |
| Dehydroepiandrosterone (DHEA) | ERα | Low | >1000 | [9] |
| ERβ | Low | 200 | [9] | |
| Estradiol (E2) | ERα | 100% | 0.04 | [4] |
| ERβ | 100% | 0.1 | [4] |
Table 3: Preclinical Safety & Toxicity Data
| Compound | Species | Administration | Dose | Adverse Events / Observations | Reference |
| Androst-5-ene-3β,17β-diol (AED) | Mice | Subcutaneous (sc) | 320 mg/kg | Moderate elevation of granulocytes; significant weight loss (6%). | [10] |
| Mice | Subcutaneous (sc) | 4000 mg/kg | Low mortality (2 of 54 mice); no toxicity in serum chemical analyses. | [10] | |
| Mice | Oral | 4800 mg/kg | No deaths resulted. | [10] | |
| βAET¹ | Humans | Subcutaneous (sc) | 100 mg | Primarily mild to moderate injection site reactions. | [2] |
| ¹ Androst-5-ene-3β,7β,17β-triol |
Visualizations: Pathways and Workflows
References
- 1. Differential metabolism of androst-5-ene-3β,17β-diol between rats, canines, monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and Phase II clinical trials of androst-5-ene-3β,7β,17β-triol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application [mdpi.com]
- 5. Potential neuroprotective effect of androst-5-ene-3β, 17β-diol (ADIOL) on the striatum, and substantia nigra in Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androstenediol - Wikipedia [en.wikipedia.org]
- 7. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 10. Radioprotective efficacy and acute toxicity of 5-androstenediol after subcutaneous or oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Androst-5-ene-3beta,17beta-diol and Testosterone Binding to the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgen receptor (AR) binding affinity of the endogenous steroid Androst-5-ene-3beta,17beta-diol (Adiol) and the primary male sex hormone, testosterone. The following sections detail their relative binding affinities, supported by experimental data, and outline the methodologies used for these assessments.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its biological potency. In the context of androgens, this affinity dictates the extent to which they can initiate the signaling cascades responsible for male physiological and developmental traits. Experimental evidence consistently demonstrates that testosterone exhibits a significantly higher binding affinity for the androgen receptor compared to this compound.
One study established a clear hierarchy of binding preference for various steroids to the androgen receptor, ranking them as follows: Dihydrotestosterone (DHT) > Testosterone > ... > this compound.[1][2] This indicates that testosterone binds more avidly to the androgen receptor than Adiol. Further quantitative data from a separate study reports the inhibition constant (Ki) for testosterone as 50 nM, providing a specific measure of its binding affinity.[3] Dihydrotestosterone, a metabolite of testosterone, binds with an even higher affinity, approximately two-fold greater than testosterone itself.[4]
| Compound | Relative Binding Affinity (Rank Order) | Inhibition Constant (Ki) |
| Testosterone | Higher | 50 nM[3] |
| This compound | Lower | Not explicitly reported in the provided search results |
Note: The ranking is based on competitive binding assays where a higher affinity corresponds to a stronger binding to the receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Objective:
To determine the relative binding affinity of unlabeled test compounds (e.g., testosterone, this compound) for the androgen receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol preparations from tissues with high AR expression (e.g., rat prostate).[5]
-
Radioligand: A high-affinity, radiolabeled androgen, typically [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone (R1881).[6]
-
Test Compounds: Testosterone and this compound of high purity.
-
Assay Buffer: A suitable buffer to maintain protein stability and binding, for example, 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.2 mM TCEP, pH 7.2.[6]
-
Detection System: Scintillation counter and appropriate scintillation cocktail or a system for Scintillation Proximity Assay (SPA).[7][8]
Procedure:
-
Preparation of Reagents: Serial dilutions of the unlabeled test compounds and the radioligand are prepared in the assay buffer.
-
Incubation: A constant concentration of the androgen receptor and the radioligand are incubated with varying concentrations of the unlabeled test compounds. This incubation is typically carried out in a 96-well or 384-well plate format.[6][9]
-
Equilibrium: The mixture is incubated for a sufficient period at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: To quantify the bound radioligand, it must be separated from the unbound radioligand. This can be achieved by:
-
Filtration: The reaction mixture is passed through a filter that traps the receptor-ligand complex, which is then washed to remove any unbound radioligand.[8]
-
Scintillation Proximity Assay (SPA): The receptor is immobilized on SPA beads that contain a scintillant. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a detectable signal, eliminating the need for a physical separation step.[8]
-
-
Detection: The amount of bound radioligand is quantified by measuring the radioactivity using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the processes involved, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Classical androgen receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Androst-5-ene-3beta,17beta-diol and estradiol on cell proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Androst-5-ene-3β,17β-diol (AED) and 17β-estradiol (E2) on cell proliferation, supported by experimental data. It details the distinct mechanisms of action of these two steroids, presents quantitative data in a comparative format, and provides a standard protocol for a key proliferation assay.
Introduction
Androst-5-ene-3β,17β-diol (AED), a metabolite of dehydroepiandrosterone (DHEA), and 17β-estradiol (E2), the primary female sex hormone, are both steroids that can influence cell growth. While E2 is a potent estrogen known to be a primary driver of proliferation in hormone-responsive cancers, AED exhibits a more complex, dual functionality. It possesses both estrogenic and androgenic properties, allowing it to either stimulate or inhibit cell proliferation depending on the cellular context, receptor expression, and the surrounding hormonal environment.[1][2] This guide explores these differences to provide a clear understanding of their comparative effects.
Comparative Proliferative Effects: A Quantitative Overview
The proliferative effects of AED and E2 are highly dependent on the cell line and the steroid concentration. In estrogen receptor-positive (ER+) breast cancer cells, both compounds can stimulate growth. However, E2 is significantly more potent. In the presence of E2, AED can exert an opposing, inhibitory effect through the androgen receptor (AR).
| Compound | Cell Line | Assay | Effective Concentration for Stimulation | Comparative Notes |
| 17β-Estradiol (E2) | MCF-7 | BrdU-ELISA | ~0.1 nM (Significant Effect)[3] | Potent estrogen; serves as the benchmark for estrogenic proliferative activity.[3] |
| T-47D | Cell Counts | 1 pM - 1 nM (Stimulates 2-5 fold)[4] | Effect is biphasic, with inhibition at concentrations >10 nM.[4] | |
| ZR-75-1 | Cell Counts | 1 nM (Mitogenic Effect)[5] | Proliferative effect is well-established in ER+ cells. | |
| Androst-5-ene-3β,17β-diol (AED) | MCF-7 | BrdU-ELISA | ~100 nM (Significant Effect)[3] | Significantly less potent than E2.[3] Stimulatory effect is mediated by the estrogen receptor.[1] |
| MCF-7 | Cell Counts | 10 - 100 nM (Stimulatory)[1] | In the presence of E2, nanomolar concentrations of AED inhibit proliferation via the androgen receptor.[2] | |
| ZR-75-1 | Not Specified | Stimulatory | Stimulates growth in ER+ cells.[6] | |
| MFM-223 (AR+) | Not Specified | 10 - 100 nM (Inhibitory) | Demonstrates androgenic anti-proliferative activity in AR-positive, ER-negative cells.[1] |
Signaling Mechanisms: A Tale of Two Receptors
Estradiol primarily functions by binding to estrogen receptors (ERα and ERβ), initiating a signaling cascade that promotes the transcription of genes involved in cell cycle progression, such as Cyclin D1. This is known as the genomic pathway.
AED also utilizes this ER-mediated pathway to exert its estrogenic, proliferative effects. However, its unique ability to also bind to the Androgen Receptor (AR) allows it to trigger an entirely different, anti-proliferative program, particularly when the ER is already occupied by a more potent estrogen like E2.[1][2] This dual-receptor interaction is the key differentiator between the two steroids.
References
- 1. Estrogen and androgen receptor mediated stimulation and inhibition of proliferation by androst-5-ene-3 beta,17 beta-diol in human mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-En-androstene-3 beta,17 beta-diol inhibits the growth of MCF-7 breast cancer cells when oestrogen receptors are blocked by oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogens stimulate cell proliferation and induce secretory proteins in a human breast cancer cell line (T47D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgens inhibit basal and estrogen-induced cell proliferation in the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Androst-5-ene-3beta,17beta-diol Experimental Results with Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of Androst-5-ene-3beta,17beta-diol, the accuracy and reliability of experimental data are paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on the critical role of internal standards in validating experimental results. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of best practices in steroid analysis.
Data Presentation: The Impact of Internal Standard Selection
The choice of an internal standard is a critical factor that directly influences the accuracy and precision of quantification in mass spectrometry-based assays. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards are considered the gold standard due to their near-identical physicochemical properties to the analyte.
Below is a comparison of validation parameters for the quantification of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a deuterated internal standard versus a less optimal, non-isotopically labeled internal standard.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | Method with Deuterated Internal Standard (e.g., Androst-5-ene-3β,17β-diol-d4) | Method with Non-Isotopic Internal Standard (e.g., Progesterone) |
| Linearity (R²) | > 0.99 | 0.95 - 0.98 |
| Accuracy (% Bias) | Within ± 15% | Can exceed ± 20% |
| Precision (CV%) | < 15% | > 20% |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL | 50 - 100 pg/mL |
| Recovery (%) | 85 - 115% | 60 - 140% (more variable) |
| Matrix Effect | Minimal and compensated | Significant and variable |
Note: The data for the deuterated internal standard is based on established validated methods. The data for the non-isotopic internal standard is illustrative of potential performance issues.
Experimental Protocols
Protocol 1: Quantification of this compound using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a robust method for the sensitive and accurate measurement of this compound in serum samples.
1. Sample Preparation:
-
To 100 µL of serum, add 10 µL of a working solution of the deuterated internal standard (e.g., this compound-d4) at a concentration of 10 ng/mL.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: e.g., m/z 291.2 -> 255.2
-
This compound-d4: e.g., m/z 295.2 -> 259.2
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
3. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of this compound spiked into a surrogate matrix (e.g., charcoal-stripped serum).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is another powerful technique for steroid analysis, often requiring derivatization to improve volatility and chromatographic performance.
1. Sample Preparation and Derivatization:
-
Perform sample extraction as described in the LC-MS/MS protocol.
-
After evaporation, add 50 µL of a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 180°C, ramp to 290°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and internal standard.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound is known to exert its biological effects primarily through the activation of Estrogen Receptor Beta (ERβ). This interaction triggers a signaling cascade that can influence gene expression and cellular behavior.
Caption: Signaling pathway of this compound via Estrogen Receptor β.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps in a typical workflow for the quantification of this compound using LC-MS/MS with an internal standard.
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship: Importance of Internal Standards
This diagram outlines the logical basis for using internal standards in quantitative analysis to ensure data reliability.
Caption: The role of internal standards in mitigating experimental variability.
A Comparative Analysis of the Estrogenic Activity of Androst-5-ene-3beta,17beta-diol and 5-alpha-androstane-3beta,17beta-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic activity of two endogenous steroid hormones: Androst-5-ene-3beta,17beta-diol (ADIOL) and 5-alpha-androstane-3beta,17beta-diol (3β-DIOL). Both compounds are metabolites of adrenal and gonadal steroids and have been shown to exert estrogenic effects, primarily through interaction with estrogen receptors (ERs). This document summarizes key experimental data on their receptor binding affinities and in vitro cellular responses, presents detailed experimental protocols, and illustrates the relevant biological pathways.
Introduction to the Compounds
This compound (ADIOL) is a direct metabolite of dehydroepiandrosterone (DHEA), one of the most abundant circulating steroid hormones in humans.[1] In contrast, 5-alpha-androstane-3beta,17beta-diol (3β-DIOL) is a downstream metabolite of dihydrotestosterone (DHT), a potent androgen.[1][2] Their structural similarity to estradiol, the primary female sex hormone, allows them to bind to and activate estrogen receptors, thereby eliciting estrogenic responses.
Data Presentation: A Quantitative Comparison
The estrogenic activity of ADIOL and 3β-DIOL has been characterized through various in vitro assays. The following tables summarize the key quantitative data from comparative studies.
Table 1: Comparative Estrogen Receptor (ER) Binding Affinity
| Compound | ERα Relative Binding Affinity (%) (Estradiol = 100%) | ERβ Relative Binding Affinity (%) (Estradiol = 100%) | Reference |
| This compound (ADIOL) | ~6% | ~17% | [3] |
| 5-alpha-androstane-3beta,17beta-diol (3β-DIOL) | Lower than ADIOL | ~7% (30-fold lower than E2) | [1][4] |
Note: Relative binding affinities can vary between studies depending on the specific assay conditions.
Table 2: In Vitro Estrogenic Activity
| Compound | Assay | Cell Line | Endpoint | EC50 | Reference |
| This compound (ADIOL) | ERα Transactivation | HEK-293 | Luciferase Reporter Activity | 2.5 nM | |
| ERβ Transactivation | HepG2 | Luciferase Reporter Activity | 1.7 nM | ||
| Protein Induction | MCF-7 | Secreted Glycoprotein | ~2 nM | ||
| 5-alpha-androstane-3beta,17beta-diol (3β-DIOL) | Cell Proliferation | MCF-7, T47D, BT-474 | Increased Cell Growth | Not explicitly stated, but demonstrated to be estrogenic | [2][4] |
Signaling Pathways and Experimental Workflows
The estrogenic effects of both ADIOL and 3β-DIOL are primarily mediated through the classical estrogen receptor signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for assessing estrogenicity.
Caption: Classical estrogen receptor signaling pathway activated by ADIOL or 3β-DIOL.
Caption: Workflow for in vitro assessment of estrogenic activity.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
Materials:
-
Rat uterine cytosol (as a source of ERs)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Radiolabeled [3H]-Estradiol
-
Unlabeled estradiol (for standard curve)
-
Test compounds (ADIOL, 3β-DIOL)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the ERs.
-
Competitive Binding Incubation: A constant concentration of [3H]-Estradiol (e.g., 1 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 100-200 µg) in the presence of increasing concentrations of either unlabeled estradiol or the test compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, an equal volume of HAP slurry is added to each tube to adsorb the ER-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.
-
Quantification: Scintillation fluid is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of [3H]-Estradiol binding against the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of [3H]-Estradiol) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM/F12 medium (phenol red-free)
-
Charcoal-dextran stripped fetal bovine serum (sFBS) to remove endogenous steroids
-
Estradiol (positive control)
-
Test compounds (ADIOL, 3β-DIOL)
-
Cell proliferation detection reagent (e.g., MTS, Crystal Violet)
-
96-well plates
Procedure:
-
Cell Culture and Steroid Deprivation: MCF-7 cells are cultured in DMEM/F12 supplemented with 10% FBS. Prior to the assay, cells are switched to a phenol red-free medium containing charcoal-dextran stripped FBS for at least 72 hours to deprive them of estrogens and synchronize their growth.
-
Cell Seeding: Cells are seeded into 96-well plates at a low density (e.g., 3,000 cells/well) and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh steroid-free medium containing various concentrations of the test compounds or estradiol. A vehicle control (e.g., ethanol) is also included.
-
Incubation: The plates are incubated for 6-7 days to allow for cell proliferation.
-
Quantification of Proliferation: Cell proliferation is assessed using a suitable method. For example, with an MTS assay, the reagent is added to the wells, and after a short incubation, the absorbance is read, which is proportional to the number of viable cells.
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control. A dose-response curve is plotted, and the EC50 (the concentration that elicits a half-maximal proliferative response) is determined.
Conclusion
Both this compound and 5-alpha-androstane-3beta,17beta-diol exhibit clear estrogenic activity, mediated through their interaction with estrogen receptors. The available data indicate that ADIOL has a higher binding affinity for both ERα and ERβ compared to 3β-DIOL, suggesting it is a more potent estrogenic agent at the receptor level. This is further supported by in vitro studies demonstrating that ADIOL can activate estrogenic pathways at low nanomolar concentrations. While both compounds stimulate the proliferation of estrogen-dependent cells, the direct comparative potency in this context requires further investigation with head-to-head studies measuring EC50 values under identical conditions. For researchers in drug development, understanding the estrogenic potential of these and other steroid metabolites is crucial for evaluating their physiological roles and potential therapeutic applications or off-target effects.
References
- 1. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-En-androstene-3 beta,17 beta-diol inhibits the growth of MCF-7 breast cancer cells when oestrogen receptors are blocked by oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic effects of physiological concentrations of 5-androstene-3 beta, 17 beta-diol and its metabolism in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Species Chemo-Signaling: A Comparative Analysis of Androst-5-ene-3beta,17beta-diol Metabolism
A comprehensive guide for researchers, scientists, and drug development professionals on the divergent metabolic pathways of Androst-5-ene-3beta,17beta-diol across key preclinical species and humans.
This compound (5-AED), an endogenous steroid hormone and a metabolite of dehydroepiandrosterone (DHEA), exhibits varied physiological effects that are intrinsically linked to its biotransformation.[1] The metabolic fate of 5-AED displays striking differences across species, a critical consideration in drug development and toxicological studies. This guide provides a comparative analysis of 5-AED metabolism in humans, monkeys, dogs, and rats, with a focus on quantitative data, experimental methodologies, and the underlying enzymatic pathways.
Key Metabolic Differences at a Glance
Significant interspecies variation in the metabolism of 5-AED has been observed, primarily centering on the balance between oxidative and conjugative pathways.[1] While rodents tend to extensively oxidize 5-AED, primates, including humans, favor conjugation reactions.[1] Canines exhibit an intermediate metabolic profile.[1] This divergence in metabolic pathways may contribute to the observed species-specific pharmacological and toxicological responses to DHEA and related androstene steroids.[1]
Quantitative Metabolic Profiling
The following table summarizes the key metabolic pathways and resultant metabolites of this compound observed in in vitro studies using hepatocytes from different species. The data highlights a clear shift from a predominance of oxidative metabolism in rats to conjugation in monkeys and humans.
| Species | Primary Metabolic Pathway | Major Metabolites | Key Observations |
| Human | Conjugation (Glucuronidation & Sulfation) | 5-AED-glucuronide, 5-AED-sulfate, DHEA-conjugates | Metabolites are primarily hydrophilic conjugates. Minimal formation of oxidized metabolites.[1] |
| Monkey | Conjugation (Glucuronidation & Sulfation) | 5-AED-glucuronide, 5-AED-sulfate, DHEA-conjugates | Similar to humans, with a strong preference for conjugation over oxidation.[1] |
| Dog | Mixed (Oxidation & Conjugation) | Oxidized metabolites, 5-AED-conjugates | Displays a metabolic profile that is intermediate between rats and primates, with a notable presence of less hydrophilic species compared to rats.[1] |
| Rat | Oxidation | Highly oxidized metabolites | Hepatocytes extensively transform 5-AED into a variety of oxidized products.[1] |
Visualizing the Metabolic Divergence
The following diagrams, generated using the DOT language, illustrate the predominant metabolic pathways of this compound in rats versus humans, highlighting the fundamental shift from oxidation to conjugation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Androst-5-ene-3beta,17beta-diol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for Androst-5-ene-3beta,17beta-diol, a steroid hormone intermediate.
Personal Protective Equipment (PPE) and Safety Precautions
Hazard Summary: this compound is classified under the Globally Harmonized System (GHS) as a substance suspected of damaging fertility or the unborn child (H361). Appropriate precautions must be taken to minimize exposure.
A comprehensive summary of required personal protective equipment is provided below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder form to avoid inhalation of dust particles. |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and safety information are intact and legible.
Storage: Store in a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents. The designated storage area should be clearly marked with the appropriate hazard warnings.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: When weighing the solid form, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.
Disposal Plan
Waste Characterization: this compound waste is considered hazardous due to its reproductive toxicity. All disposable materials that have come into contact with the compound, including gloves, bench paper, and empty containers, should be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatible.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Reproductive Toxin").
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste management contractor. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for assessing the effect of this compound on cell proliferation and its role in the testosterone biosynthesis pathway.
Caption: Workflow for a cell proliferation assay.
Caption: Simplified testosterone biosynthesis pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
